1-propyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

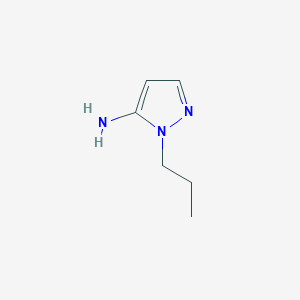

“1-propyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C6H11N3 . It has an average mass of 125.172 Da and a monoisotopic mass of 125.095299 Da .

Molecular Structure Analysis

The molecular structure of “1-propyl-1H-pyrazol-5-amine” consists of a five-membered ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “1-propyl-1H-pyrazol-5-amine” are not detailed in the retrieved papers, pyrazole derivatives are known to participate in a variety of reactions. For instance, they can act as 1,3-bis-nucleophilic reactants in cyclocondensation reactions .

Physical And Chemical Properties Analysis

“1-propyl-1H-pyrazol-5-amine” is a compound with a molecular weight of 125.17 . It is typically stored at -20°C and is available in liquid form .

Applications De Recherche Scientifique

Organic and Medicinal Synthesis

- Field : Organic Chemistry and Medicinal Chemistry .

- Application : 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

- Methods : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results : These compounds have been synthesized via a wide variety of approaches and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Reaction with Oxazoles

- Field : Organic Chemistry .

- Application : 5-amino-pyrazoles, which contain an amidine fragment, can react with oxazoles .

- Methods : The reaction is carried out in THF and in the presence of the Et3N as a base catalyst .

- Results : The specific outcomes of this reaction were not detailed in the source .

Two-component Reactions

- Field : Organic Chemistry .

- Application : 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .

- Methods : The reaction is carried out in an aqueous HCl solution .

- Results : The reaction produces 5-amino-4-hydroxyiminopyrazoles and diazene compounds .

Synthesis of Imidazole Containing Compounds

- Field : Organic Chemistry .

- Application : 5-Amino-pyrazoles are used in the synthesis of imidazole containing compounds .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Green Primary Explosives

- Field : Materials Science .

- Application : 5-Amino-pyrazoles are used in the synthesis of green primary explosives .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Several of the new organic salts exhibit detonation and other properties that compete with, or exceed the performance of those of HMX .

Synthesis of Imidazole Containing Compounds

- Field : Organic Chemistry .

- Application : 5-Amino-pyrazoles are used in the synthesis of imidazole containing compounds .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Green Primary Explosives

- Field : Materials Science .

- Application : 5-Amino-pyrazoles are used in the synthesis of green primary explosives .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Several of the new organic salts exhibit detonation and other properties that compete with, or exceed the performance of those of HMX .

Safety And Hazards

The safety data sheet for “1-propyl-1H-pyrazol-5-amine” indicates that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Propriétés

IUPAC Name |

2-propylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRZPQAAUXRYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360158 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-pyrazol-5-amine | |

CAS RN |

3524-15-0 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)